1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-
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Overview
Description
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a nitro group at the 4’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be achieved through several methods:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane.
Diazotisation and Coupling Reaction: Aniline derivatives can be diazotized using isopropyl nitrite, followed by coupling with benzene derivatives in the presence of copper chloride (CuCl) as a catalyst.
Industrial production methods often involve scalable and practical synthetic routes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Free Radical Reactions: The compound can undergo free radical bromination using N-bromosuccinimide (NBS) to form brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the biphenyl structure enhances its reactivity towards electrophiles, facilitating the formation of substituted derivatives . The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be compared with other biphenyl derivatives such as:
2,4’-Dimethyl-1,1’-biphenyl: This compound lacks the nitro group, making it less reactive towards electrophilic substitution.
2,2’,5,5’-Tetrachloro-1,1’-biphenyl: This compound contains chlorine atoms instead of methyl and nitro groups, resulting in different chemical properties and reactivity.
The presence of the nitro group in 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- makes it unique and more reactive compared to its similar counterparts.
Properties
CAS No. |
69299-50-9 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1,4-dimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3 |
InChI Key |
RHLFUEGPBSAOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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